molecular formula C7H12O2 B096330 Allyl isobutyrate CAS No. 15727-77-2

Allyl isobutyrate

Cat. No. B096330
CAS RN: 15727-77-2
M. Wt: 128.17 g/mol
InChI Key: QNBDJTKBKITRJI-UHFFFAOYSA-N
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Description

Allyl isobutyrate is a chemical compound that can be synthesized through various chemical reactions involving allyl alcohols and isobutyric acid derivatives. The synthesis and properties of compounds related to allyl isobutyrate have been explored in several studies, which provide insights into its molecular structure, synthesis methods, and reactivity.

Synthesis Analysis

The synthesis of allyl isobutyrate-related compounds involves multiple steps, including allylation and esterification reactions. For instance, isobutyric acid allyl ester is prepared by reacting isobutyric acid with allyl chloride, followed by a sequence of rearrangement, addition, and esterification to yield derivatives such as 2,2-dimethyl-5-bromopentanoic acid methyl ester . Additionally, allylation of tert-chloro capped polyisobutylenes with allyltrimethylsilane in the presence of Friedel–Crafts acids has been shown to proceed with high efficiency .

Molecular Structure Analysis

The molecular structure of allyl isobutyrate and its derivatives can be characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. For example, butyrate derivatives and 1,3-dioxane derivatives have been synthesized and their structures elucidated, confirming the presence of allyl groups and the overall molecular geometry .

Chemical Reactions Analysis

Allyl isobutyrate and its related compounds participate in a variety of chemical reactions. Highly diastereoselective hydrostannylation of allyl alcohols has been reported, which is valuable for the synthesis of stannylated alcohols with high diastereoselectivity . Moreover, allylniobocene complexes exhibit interesting reactivity towards isocyanides, leading to the formation of various niobocene derivatives . The kinetics and mechanisms of reactions involving allylic radicals with molecular oxygen have also been studied, providing insights into the oxidation processes of isobutene .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl isobutyrate and its derivatives are influenced by their molecular structure. The thermochemical properties, reaction pathways, and kinetics of reactions involving allylic radicals have been analyzed using quantum and ab initio methods, which are crucial for understanding the oxidation of isobutene . The crystal packing and hydrogen bonding in the crystal structures of butyrate and 1,3-dioxane derivatives also affect their physical properties .

Scientific Research Applications

  • Synthesis of Specific Chemical Compounds : Allyl isobutyrate, through processes like rearrangement and addition, can be utilized in synthesizing specific chemical compounds like 2,2-dimethyl-5-bromopentanoic acid methyl ester (Shao, 2003).

  • Kinetic Resolution in Organic Chemistry : It can play a role in the kinetic resolution of racemic allylic alcohols, especially in processes involving chiral phosphine catalysts, showcasing its utility in enhancing enantioselectivity in organic syntheses (Vedejs & Mackay, 2001).

  • Applications in Polymer Chemistry : Allyl isobutyrate has been studied in the context of radical polymerization, with research indicating its influence on polymerization parameters due to electronic effects of acyloxy groups in such esters (Shigetomi et al., 1992).

  • Pharmaceutical Research : In pharmaceutical contexts, derivatives of Allyl isobutyrate have been examined for their beta-adrenergic receptor blocking properties, which could have implications for heart rate and vascular resistance regulation (Åblad et al., 1970).

  • Anticancer Properties : Certain derivatives, like Allyl isothiocyanate, demonstrate significant anticancer properties, particularly in inhibiting the proliferation of human prostate cancer cells (Xiao et al., 2003). This compound is also studied for its selective toxicity to transformed cells, which may have implications for colorectal cancer prevention (Musk & Johnson, 1993).

  • Food Safety and Preservation : Allyl isothiocyanate, another derivative, has been evaluated for its effectiveness against Escherichia coli O157:H7 in food products, suggesting potential applications in food preservation and safety (Chacon et al., 2006).

  • Neuroprotective and Anti-Inflammatory Activities : Research indicates that Allyl isothiocyanate possesses neuroprotective and anti-inflammatory activities, offering potential therapeutic applications in neurodegenerative diseases (Subedi et al., 2017).

  • Antidiabetic Effects : Studies have shown that Allyl isothiocyanate can positively affect insulin resistance and transcription factors in diabetic models, highlighting its potential role in diabetes management (Şahin et al., 2019).

Safety And Hazards

Allyl isobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

prop-2-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBDJTKBKITRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166240
Record name Allyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl isobutyrate

CAS RN

15727-77-2
Record name Allyl isobutyrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl isobutyrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727772
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Record name Allyl isobutyrate
Source EPA DSSTox
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Record name Allyl isobutyrate
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Record name ALLYL ISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
Y Shigetomi, T Kojima, N Ono - Journal of Polymer Science Part …, 1990 - Wiley Online Library
… The molecular weights of the copolymers of allyl trimethylacetate are higher than those of other copolymers such as allyl propionate and allyl isobutyrate. The results might imply that …
Number of citations: 24 onlinelibrary.wiley.com
Y Shigetomi, N Ono, H Kato, M Oki - Polymer journal, 1992 - nature.com
The radical polymerization of allyl alkanoates was studied in the temperature range between+ 60 C and+ 80 C. The following activation energies were obtained by the Arrhenius plots: …
Number of citations: 3 www.nature.com
RT Arnold, ST Kulenovic - The Journal of Organic Chemistry, 1978 - ACS Publications
… similar to that described above, allyl isobutyrate (1.28 g, 10 mmol) was converted to its anion and treated with carbon tetrabromide (3.32 g, 10 mmol) dissolved inTHE (16 mL). The …
Number of citations: 70 pubs.acs.org
MS O'Shea, GA George - Polymer, 1994 - Elsevier
… The possible impurities in the siloxane macromonomer due to impurities in the allyl methacrylate are allyl isobutyrate, propyl methacrylate and propyl isobutyrate. Only allyl isobutyrate …
Number of citations: 4 www.sciencedirect.com
AH Alidedeoglu, S Dutta, R Misra… - Journal of Polymer …, 2007 - Wiley Online Library
… as allyl propionate, allyl butyrate, allyl isobutyrate, allyl valerate and allyl trimethylacetate, … acetate (M 2 ): (r 1 = 0.64 and r 2 = 0.97), allyl isobutyrate (M 1 )-vinyl acetate (M 2 ): (r 1 = 0.51 …
Number of citations: 2 onlinelibrary.wiley.com
N Lorette, W Howard - The Journal of Organic Chemistry, 1960 - ACS Publications
3 In all cases the base was the sodium alkoxide corresponding to the alcohol and the acylating agent was acetic anhydride. 6 All yields are based on starting-oximino ketone not …
Number of citations: 6 pubs.acs.org
R Nunna, ND Jayanna… - Asian Journal of …, 2015 - pdfs.semanticscholar.org
… to get 113.32 g (78.15 %) of allyl isobutyrate as a yellow liquid with GC purity 96.76 %. … Thereafter, allyl isobutyrate (113 g, 0.88 mol) was added drop wise over period of 5 h. After the …
Number of citations: 2 pdfs.semanticscholar.org
K Vijayaraghavan, K Hemanathan - Energy & Fuels, 2009 - ACS Publications
A novel approach in the production of renewable energy carriernamely, biodieselwas performed using algal biomass as a raw material. The effect of drying algal biomass and its role …
Number of citations: 193 pubs.acs.org
MS O'Shea, GA George - Polymer, 1994 - Elsevier
… The amount of residual allyl isobutyrate and propyl methacrylate was estimated to be 6.9 + 2.9% and 5.9 + 3.0%, respectively. As for the lower molar mass macromonomer previously …
Number of citations: 10 www.sciencedirect.com
M Yoshida, T Terumine, E Masaki… - The Journal of organic …, 2013 - ACS Publications
… In contrast, allyl compounds having a lower acidic leaving group, allyl isobutyrate (2g) and pivalate (2h), gave better results in both chemical yield and enantioselectivity of 5a than those …
Number of citations: 67 pubs.acs.org

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